2-(2-Nitrophenyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9N3O2 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-(2-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)13-8-4-2-6-11(13)14-15-9-10-5-1-3-7-12(10)16-14/h1-9H |
InChI Key |
JERJCKPGSADWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Nitrophenyl Quinazoline and Its Analogues
Classical and Foundational Synthetic Pathways to Quinazoline (B50416) Scaffolds
The development of synthetic routes to quinazolines dates back to the 19th century, with several key methodologies laying the groundwork for the field. These classical syntheses are characterized by the condensation and cyclization of various precursors, often requiring harsh reaction conditions.
Early Discoveries and Seminal Contributions (e.g., Griess, Bischler-Lang, Gabriel)
The first synthesis of a quinazoline derivative was reported by Griess in 1869, who obtained 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid with cyanogen. nih.govfrontiersin.org This seminal work demonstrated the feasibility of constructing the bicyclic quinazoline ring system from readily available starting materials.
Following this, the Bischler-Lang synthesis provided a route to quinazolines through the decarboxylation of a 2-carboxy derivative, further expanding the accessible chemical space of this heterocyclic family. nih.gov Another significant early contribution was made by Gabriel, who devised a more satisfactory synthesis of the parent quinazoline ring in 1903, contributing to a more detailed understanding of its properties and reactivity. nih.govresearchgate.net These early methods, while foundational, often suffered from low yields and limited substrate scope.
Niementowski's Synthesis and Related Approaches
The Niementowski quinazoline synthesis, first reported in 1895, is a widely recognized and frequently utilized method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones). nih.govwikipedia.org This reaction involves the thermal condensation of anthranilic acids with amides. nih.govwikipedia.org The process is believed to proceed through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization and dehydration to yield the quinazolinone product.
The versatility of the Niementowski reaction is demonstrated by its applicability to a range of substituted anthranilic acids and various amides, allowing for the introduction of diversity at different positions of the quinazoline core. tandfonline.com However, a significant drawback of the classical Niementowski synthesis is the requirement for high temperatures, often in the range of 130-220°C, and long reaction times. nih.gov Modern modifications of this method often employ microwave irradiation to accelerate the reaction and improve yields. nih.gov
| Reactants | Product | Conditions | Reference |
| Anthranilic acid and Formamide | 4(3H)-Quinazolinone | Heat | nih.govwikipedia.org |
| Substituted Anthranilic acids and Amides | Substituted 4(3H)-Quinazolinones | High Temperature | tandfonline.com |
Condensation Reactions Involving Anthranilic Acid Derivatives
A broad and versatile approach to quinazoline synthesis involves the condensation of various anthranilic acid derivatives with a one-carbon unit, which can be an aldehyde, an orthoester, or formamide. tandfonline.comnih.gov These reactions are fundamental to the construction of the pyrimidine ring of the quinazoline system.
For instance, the reaction of anthranilic acid with formamide can yield quinazolin-4(3H)-one. tandfonline.com Similarly, condensation with orthoesters in the presence of an amine leads to the formation of 2,3-disubstituted quinazolinones. tandfonline.com The choice of the C1 source and the reaction conditions can be tailored to achieve specific substitution patterns on the resulting quinazoline ring. These condensation strategies form the basis for many modern, more sophisticated synthetic methodologies. nih.gov
Targeted Synthesis of 2-(2-Nitrophenyl)quinazoline Core Structures
The synthesis of specifically substituted quinazolines, such as this compound, often requires more tailored approaches than the classical methods. These targeted syntheses aim to introduce the desired functionality with high regioselectivity and yield.
Routes via Amidobenzoyl Intermediates and Oxidative Cyclization
One potential, albeit not explicitly documented in high-throughput literature for this specific compound, synthetic route to this compound involves the formation of an N-(2-aminobenzoyl)-2-nitrobenzamide intermediate followed by an oxidative cyclization. This strategy relies on the initial acylation of an anthranilate derivative with 2-nitrobenzoyl chloride to form the key amidobenzoyl precursor.
The subsequent and crucial step is the intramolecular cyclization. This transformation would likely require an oxidizing agent to facilitate the ring closure and subsequent aromatization to the quinazoline. While the general principle of oxidative cyclization is a known strategy in heterocyclic synthesis, nih.gov specific conditions and reagents for the cyclization of this particular amidobenzoyl intermediate to yield this compound are not well-established in readily accessible literature, suggesting this may be a novel or less-explored synthetic pathway. The proposed reaction is depicted below:
Proposed Synthesis via Oxidative Cyclization
Step 1: Amide Formation
2-Aminobenzamide + 2-Nitrobenzoyl chloride → N-(2-carbamoylphenyl)-2-nitrobenzamide
Step 2: Oxidative Cyclization
N-(2-carbamoylphenyl)-2-nitrobenzamide --[Oxidant]--> this compound
Strategies Employing 2-Nitrobenzoyl Chloride and Anthranilamide
A more direct and plausible synthetic strategy for this compound involves the reaction of 2-nitrobenzoyl chloride with anthranilamide (2-aminobenzamide). This approach is analogous to the synthesis of other 2-arylquinazolines. The reaction likely proceeds through the initial formation of N-(2-carbamoylphenyl)-2-nitrobenzamide, which then undergoes intramolecular cyclization and dehydration to afford the target quinazoline.
This method offers a straightforward way to introduce the 2-(2-nitrophenyl) substituent. The cyclization step may be promoted by heat or by the use of a dehydrating agent. While the synthesis of various quinazolinone derivatives from 2-aminobenzamide and different benzoyl chlorides has been reported, nih.gov the specific application of 2-nitrobenzoyl chloride for the synthesis of this compound is not extensively detailed in the surveyed literature, indicating a potential area for further synthetic exploration.
| Starting Material 1 | Starting Material 2 | Intermediate | Product |
| 2-Aminobenzamide | 2-Nitrobenzoyl chloride | N-(2-carbamoylphenyl)-2-nitrobenzamide | This compound |
Metal-Catalyzed Synthetic Strategies for Nitrophenyl Quinazolines
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Various metal catalysts have been employed to facilitate the construction of the quinazoline core, often with high efficiency and functional group tolerance, including the nitro group.
Palladium-Mediated Cyclizations and Cross-Couplings
Palladium catalysts are powerful tools for the formation of C-N and C-C bonds, making them highly suitable for quinazoline synthesis. One approach involves the palladium-catalyzed carbonylation and reductive N-heterocyclization of nitro compounds. For example, 2-nitrobenzaldehyde (B1664092) can react with formamide in the presence of a palladium catalyst to afford quinazoline. This methodology could potentially be adapted for the synthesis of this compound by utilizing appropriate precursors.
Another palladium-catalyzed strategy involves a one-pot hydrogen transfer reaction. This method has been successfully applied to the synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols rroij.com. The reaction proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all facilitated by the palladium catalyst rroij.com. This approach demonstrates the compatibility of the nitro group with palladium catalysis in the construction of the quinazolinone skeleton, a direct precursor to the target quinazoline.
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| Pd(dppf)Cl₂ | o-Nitrobenzamide, Benzyl (B1604629) alcohol | K₂CO₃, Toluene, 120 °C | 2-Phenylquinazolin-4(3H)-one | High | rroij.com |
This table showcases a representative example of a palladium-catalyzed synthesis of a quinazolinone precursor.
Cobalt-Catalyzed Tandem C-H Amidation and Cyclization
Cobalt catalysis has emerged as a cost-effective and efficient alternative for the synthesis of N-heterocycles. Cobalt-catalyzed tandem C-H amidation followed by intramolecular cyclization represents a powerful strategy for constructing quinazoline derivatives researchgate.net. For instance, Cp*Co(III)-catalyzed [4+2] cycloaddition of imines with dioxazolones has been reported for the synthesis of quinazolines nih.gov. This method offers a direct route to the quinazoline core and can tolerate a variety of functional groups. While specific examples for the synthesis of this compound using this method are not explicitly detailed, the general applicability of cobalt catalysis to quinazoline synthesis suggests its potential for this target molecule. A ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles also provides an efficient route to quinazolines acs.org.
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohol, Nitrile | t-BuOK, t-AmOH, 95 °C, Air | 2-Substituted Quinazoline | Up to 95% | acs.org |
This table illustrates a general cobalt-catalyzed synthesis of quinazolines.
Iron-Catalyzed C(sp³)-H Oxidation Approaches
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed C(sp³)-H oxidation provides a direct and atom-economical pathway to quinazolines organic-chemistry.org. This method typically involves the reaction of 2-alkylamino N-H ketimines, which can be prepared from 2-alkylamino benzonitriles and organometallic reagents. The subsequent iron-catalyzed oxidation of the C(sp³)-H bond adjacent to the nitrogen atom, followed by intramolecular cyclization and aromatization, yields the desired quinazoline product organic-chemistry.org. This strategy offers a versatile route to a wide range of 2,4-disubstituted quinazolines.
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| FeCl₂ | 2-Alkylamino N-H ketimine | t-BuOOH, Toluene, 80 °C | 2,4-Disubstituted Quinazoline | Good to Excellent | organic-chemistry.org |
This table presents a general iron-catalyzed approach to quinazoline synthesis.
Manganese Dioxide Catalysis
Manganese dioxide (MnO₂) is a readily available and inexpensive oxidant that can also act as a heterogeneous catalyst in organic transformations. It has been effectively used in the synthesis of quinazolines from the reaction of 2-aminobenzylamines with alcohols nih.gov. This method proceeds via an oxidative cyclization pathway. The heterogeneity of the catalyst allows for easy separation and recycling, making it an environmentally friendly option. While direct synthesis of this compound using MnO₂ catalysis has not been specifically reported, the tolerance of this method to various functional groups suggests its potential applicability.
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| α-MnO₂ | 2-Aminobenzylamine, Alcohol | TBHP, Chlorobenzene, 80 °C | 2-Substituted Quinazoline | 59-91% | nih.gov |
This table provides an example of a manganese dioxide-catalyzed quinazoline synthesis.
Copper-Mediated Aerobic Oxidative Multi-Component Synthesis
Copper catalysis offers a versatile and economical platform for the synthesis of quinazolines. Copper-mediated aerobic oxidative multi-component reactions are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step. For instance, the copper-catalyzed reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes can selectively produce 1,2,3-triazolyl-quinazolinones nih.gov. Importantly, copper-catalyzed domino reactions for the synthesis of quinazolinones have been shown to tolerate nitro groups on the starting materials, highlighting the potential of this method for the synthesis of nitrophenyl quinazoline derivatives nih.gov.
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| CuBr | 2-Halobenzamide (with NO₂ group), (Aryl)methanamine | K₂CO₃, DMSO, 110 °C, Air | 2,3-Disubstituted Quinazolinone | Good | nih.gov |
This table demonstrates the tolerance of nitro groups in a copper-catalyzed synthesis of quinazolinone precursors.
Zinc-Mediated Reductive Cyclization Processes
Zinc-mediated reactions offer a powerful tool for the synthesis of quinazoline derivatives, particularly through reductive cyclization pathways. This method typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization to form the quinazoline ring. A notable example is the one-pot tandem synthesis of 5,6-dihydrobenzo acs.orgorganic-chemistry.orgimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and various aldehydes. rsc.orgrsc.orgresearchgate.net This process is facilitated by a Zn/H₂O system, which serves as an effective, economical, and environmentally friendly reducing agent. rsc.orgrsc.org
The reaction commences with the zinc-mediated reduction of the nitro group on the phenyl ring to an amino group. This is followed by the reaction of the newly formed amine with an aldehyde to generate an imine intermediate. Subsequent intramolecular cyclization and aromatization yield the final quinazoline derivative. This method is characterized by its use of inexpensive and readily available starting materials, simple protocol, and good product yields. rsc.orgrsc.org The versatility of this approach is demonstrated by its compatibility with a range of aldehydes, allowing for the synthesis of diverse analogues. rsc.org Similar reductions of nitrophenyl precursors using zinc powder have been employed in the synthesis of other fused quinazoline systems, such as imidazo[1,2-c]quinazoline derivatives. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features |
| 2-(2-Nitrophenyl)-1H-benzo[d]imidazole | Benzaldehyde | Zn/H₂O in i-PrOH | 6-phenyl-5,6-dihydrobenzo acs.orgorganic-chemistry.orgimidazo[1,2-c]quinazoline | Green, economical, one-pot tandem reaction, good yields. rsc.orgrsc.org |
| 2-(2-Nitro-phenyl)-1H-imidazoles | Isothiocyanates | Zn/H⁺ | Imidazo[1,2-c]quinazoline derivatives | Multi-step synthesis involving reduction followed by cyclization. nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for quinazoline derivatives. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient reaction conditions to minimize environmental impact. nih.gov
Microwave-Promoted and Solvent-Free Methods
Microwave irradiation has emerged as a key technology in green organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org For quinazoline synthesis, microwave-assisted protocols often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govnih.gov A notable green methodology involves the catalyst- and solvent-free synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate under microwave heating. nih.gov This approach provides an eco-friendly alternative by eliminating the need for organic solvents. nih.gov
The efficiency of microwave heating stems from its ability to directly and rapidly heat the reaction mixture, leading to faster reaction rates. frontiersin.org This has been successfully applied to various multi-component reactions for constructing the quinazoline scaffold, often in solvent-free or aqueous media, further enhancing the green credentials of the synthesis. sci-hub.cat
| Reactants | Conditions | Product | Advantages |
| Aldehydes, 2-aminobenzophenones, ammonium acetate | Microwave irradiation, solvent-free | 2,4-disubstituted quinazolines | Rapid, high yields (70-91%), eco-friendly, simple work-up. nih.gov |
| Substituted 2-halobenzoic acids, amidines | Microwave irradiation, Fe-catalyst, water | Quinazolinone derivatives | Green solvent, rapid, efficient, applicable to a broad substrate scope. sci-hub.cat |
Application of Magnetic Ionic Liquids in Quinazoline Formation
Magnetic ionic liquids (MILs) represent a fascinating class of materials that combine the tunable properties of ionic liquids with paramagnetic characteristics. nih.govacs.org This unique combination allows them to act as recyclable catalysts that can be easily separated from the reaction mixture using an external magnet. rsc.org
A prominent example is the use of butylmethylimidazolium tetrachloroferrate (bmim[FeCl₄]) as a catalyst in the multicomponent synthesis of quinazolines. nih.govrsc.org This method involves the one-pot reaction of a 2-aminobenzophenone, an aromatic aldehyde, and ammonium acetate under solvent-free conditions. rsc.org The bmim[FeCl₄] catalyst is highly efficient, and its magnetic nature facilitates its recovery and reuse for several cycles without significant loss of activity, making it a highly sustainable and atom-efficient process. nih.govrsc.org
| Reactants | Catalyst | Conditions | Product | Key Features |
| 2-Aminobenzophenone, aromatic aldehyde, ammonium acetate | bmim[FeCl₄] | Solvent-free, 40°C | Highly functionalized quinazolines | Recyclable magnetic catalyst, high yields, eco-friendly, atom-efficient. nih.govrsc.org |
Diverse Reaction Types for Quinazoline Ring Formation with Nitrophenyl Moieties
A variety of reaction types can be employed to construct the quinazoline ring, starting from precursors containing the 2-nitrophenyl group.
Reactions Involving 2-Nitrophenyl Ketones or 2-Nitrobenzaldehyde with Formamide
The synthesis of quinazolines can be achieved through the reaction of ortho-substituted anilines with a source of a single carbon atom, such as formamide or its derivatives. While direct condensation with a 2-nitrophenyl ketone is less common due to the unreactive nature of the nitro group, a two-step approach is well-established. This typically involves the reduction of the nitro group to an amine, followed by cyclization.
However, a more direct route involves the reaction of 2-nitrobenzaldehyde with an aromatic amine, followed by acetylation and subsequent reductive cyclization. For instance, 2-nitrobenzaldehyde can be reacted with an arylamine, and the resulting imine reduced and acetylated to form an N-(2-nitrobenzyl)acetanilide. This intermediate can then undergo reductive cyclization using reagents like iron in acetic acid to yield a tetrahydroquinazoline, which can be subsequently oxidized to the corresponding quinazoline. clockss.orguchile.cl
Annulation Processes from N-Allylamidines
Palladium-catalyzed annulation of N-allylamidines presents a modern and efficient route to quinazoline derivatives. acs.orgacs.org This methodology allows for a divergent synthesis, yielding either imidazoles or quinazolines depending on the reaction conditions. acs.org Specifically for quinazoline synthesis, the reaction is typically performed under microwave irradiation in a sealed system. acs.orgacs.org
The process involves a palladium-catalyzed C-H activation, leading to the formation of the quinazoline ring. acs.org This annulation process is tolerant of a range of substituents on the aromatic rings of the N-allylamidine, providing access to a diverse library of quinazoline products in good to excellent yields. nih.govacs.org
| Starting Material | Catalyst | Conditions | Product |
| N-Allylamidines | Pd(OAc)₂ | Microwave irradiation, 170°C, xylene | Multi-substituted quinazolines |
Base-Catalyzed Rearrangement of 2H-Indazole 1-Oxides
A significant pathway to quinazoline synthesis involves the base-catalyzed rearrangement of 2H-indazole 1-oxides. nih.gov This method utilizes readily accessible starting materials to construct the quinazoline core. The precursors, 2H-indazole 1-oxides, can be prepared through a tandem reaction involving carbon-carbon and subsequent nitrogen-nitrogen bond formations from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. nih.govnih.gov
The rearrangement is typically initiated by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism begins with the scission of the nitrogen-nitrogen bond, a process activated by the N-oxide group which renders the nitrogen atom electron-deficient. nih.gov This step is aided by proton abstraction mediated by the base. The formation of an N-hydroxy intermediate is crucial for the subsequent elimination of water, which facilitates the final carbon-nitrogen bond formation to yield the quinazoline ring. nih.gov The presence of the N-oxide is essential for the reaction to proceed; its deoxygenated analogue does not undergo rearrangement under the same conditions. nih.gov
The electronic properties of substituents on the precursor molecule significantly influence the reaction rate. Notably, the presence of an electron-withdrawing nitro group, as would be found in the precursor to this compound, has been shown to accelerate the rearrangement. For instance, a nitro-substituted derivative forms the corresponding quinazoline in just 10 minutes using 0.1 M DBU, whereas an unsubstituted analogue requires an overnight reaction with 0.2 M DBU to achieve a maximum yield. nih.gov
Table 1: Effect of Substituent on Rearrangement Reaction Time
| Precursor Substituent | DBU Concentration | Reaction Time |
|---|---|---|
| H | 0.2 M | Overnight |
| NO₂ | 0.1 M | 10 minutes |
Deaminative Coupling Reactions
Transition-metal-catalyzed coupling reactions provide an efficient means for synthesizing quinazoline derivatives. Specifically, ruthenium-catalyzed reactions have been developed for the selective synthesis of both quinazolines and their quinazolinone analogues from common precursors. acs.orgresearchgate.net
The synthesis of 2-aryl quinazolines is achieved through a ligand-promoted ruthenium-catalyzed dehydrogenative coupling reaction. This process involves the reaction of 2-aminophenyl ketones with amines. acs.orgorganic-chemistry.org An in-situ-formed ruthenium-hydride complex, often with a catechol-type ligand, demonstrates high catalytic activity and selectivity for this transformation. researchgate.net This method is characterized by its efficiency, avoiding the use of harsh reagents and the formation of toxic byproducts. acs.org For the synthesis of a 2-(nitrophenyl)quinazoline, this would involve the coupling of a 2-aminophenyl ketone with an appropriate amine precursor that incorporates the nitrophenyl moiety.
Conversely, the related deaminative coupling of 2-aminobenzamides with amines leads to the formation of quinazolinone products. acs.org Therefore, for the direct synthesis of quinazolines like this compound, the dehydrogenative pathway is the relevant route. The general conditions for these catalytic couplings often involve heating the substrates in a solvent like dioxane at elevated temperatures (e.g., 140 °C) for several hours in the presence of the ruthenium catalyst and a ligand. researchgate.net
Solid-Phase Synthesis Techniques for Quinazoline Derivatives
Solid-phase organic synthesis offers a powerful platform for the generation of libraries of heterocyclic compounds, including quinazoline derivatives. benthamscience.com This technique facilitates streamlined purification and the potential for combinatorial derivatization.
A versatile method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives has been developed that can be adapted for analogues of this compound. The synthesis begins by treating a polymer-linked amino acid with 2-nitrobenzaldehyde. The nitro group of this immobilized intermediate is then reduced to an amine. The resulting polymer-bound aniline derivative undergoes cyclization with cyanogen bromide. Subsequent cleavage from the resin under acidic or basic conditions yields the desired 3-substituted-3,4-dihydroquinazolin-2-amines in high yield and purity. This approach leverages the 2-nitrobenzaldehyde starting material, directly incorporating the necessary precursor for the nitrophenyl group.
The solid-phase methodology is not limited to a single scaffold. It has been employed to create a variety of quinazoline cores, such as quinazoline-2,4-diones and their analogues, often starting from resin-bound primary amines. benthamscience.com The adaptability of solid-phase techniques allows for the systematic modification of different positions on the quinazoline ring, making it a valuable tool for medicinal chemistry and the exploration of structure-activity relationships.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 2-nitrobenzaldehyde |
| cyanogen bromide |
| quinazoline-2,4-dione |
Reaction Mechanisms and Mechanistic Investigations of 2 2 Nitrophenyl Quinazoline Transformations
Proposed Mechanisms for Oxidative Cyclization
Oxidative cyclization represents a powerful strategy for the construction of fused heterocyclic systems. In the context of quinazoline (B50416) chemistry, the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), has been explored for the cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. While not directly involving a 2-nitrophenyl group, the proposed mechanism offers insights into potential oxidative cyclization pathways for appropriately functionalized quinazoline derivatives.
Two plausible pathways have been considered for this transformation. The first involves the initial oxidation of the nitrogen atom by PIFA to form a nitrene cation. A subsequent electrophilic attack of this intermediate on the tethered double bond would generate an aziridinium cation. The regioselective opening of this three-membered ring by a trifluoroacetate anion would then lead to the final product.
An alternative pathway suggests that PIFA initially activates the double bond, forming a bridged iodonium ion. The intramolecular attack of the quinazolinone nitrogen atom on this activated intermediate would then lead to the cyclized product. This latter mechanism is often favored for similar transformations of other unsaturated systems.
Dehydrogenative Cyclization Pathways and Intermediate Species
Dehydrogenative cyclization offers an atom-economical approach to the synthesis of quinazolines from readily available starting materials like 2-aminoaryl alcohols. These reactions, often catalyzed by transition metals such as cobalt, proceed through a cascade of dehydrogenation and condensation steps.
A proposed mechanism for the cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles begins with the oxidation of the 2-aminoaryl alcohol to the corresponding aldehyde. Simultaneously, the ketone or a secondary alcohol (if used as a hydrogen acceptor) is also oxidized. The resulting 2-aminobenzaldehyde then undergoes condensation with an in situ-generated enamine (from the ketone) or directly with a nitrile to form an imine intermediate. Subsequent intramolecular cyclization and further dehydrogenation lead to the aromatic quinazoline ring system. The cobalt catalyst is involved in the dehydrogenation steps, facilitating the removal of hydrogen gas.
Similarly, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines has been shown to proceed through an imine intermediate. Experimental evidence, including the successful conversion of an independently synthesized imine to the quinazoline product under the reaction conditions, supports this pathway. The ruthenium catalyst is essential for the cyclization and subsequent dehydrogenation of the cyclic intermediate to afford the final aromatic product.
Intramolecular Cyclization and Imine Formation in Quinazoline Syntheses
Intramolecular cyclization is a key step in many quinazoline syntheses, often preceded by the formation of an imine intermediate. The formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones provides a clear example of this process, leading to the formation of bioactive tricyclic quinazolines. A proposed mechanism for this reaction involves the protonation of the exocyclic nitrogen of the phenylamino group by formic acid. This is followed by the intramolecular nucleophilic attack of the terminal amino group on the C2 carbon of the quinazolinone ring, leading to a tetrahedral intermediate. Subsequent elimination of aniline affords the cyclized product.
The formation of an imine intermediate is also a crucial step in the ruthenium-catalyzed synthesis of quinazolines from 2-aminophenyl ketones and amines. The reaction is believed to commence with the dehydrative coupling of the starting materials to form an imine. This intermediate then undergoes ruthenium-catalyzed cyclization and dehydrogenation to yield the final quinazoline product. The intermediacy of the imine has been supported by monitoring the reaction progress using NMR spectroscopy, where the appearance and subsequent consumption of the imine species were observed.
Mechanistic Aspects of Reductive Cyclization Involving the Nitro Group
The reductive cyclization of 2-(2-nitrophenyl) derivatives is a common and effective strategy for the synthesis of fused quinazoline systems. The nitro group serves as a precursor to an amino group, which can then undergo intramolecular cyclization.
One such example is the reductive cyclization of 2-(2-nitrophenyl)-1H-imidazoles to form imidazo[1,2-c]quinazolines. This transformation is typically carried out using a reducing agent like zinc dust in the presence of an acid. The proposed mechanism involves the reduction of the nitro group to an amino group, forming a 2-(2-aminophenyl)-1H-imidazole intermediate. This is followed by an intramolecular cyclization where one of the imidazole (B134444) nitrogen atoms attacks the imine bond that can be formed in equilibrium, or a related activated species, leading to a cyclic intermediate. Subsequent dehydration and aromatization yield the final fused heterocyclic product.
Another method employs tin(II) chloride for the one-step reductive cyclization of 2-(2-nitrophenyl)-3H-quinazolin-4-one. This reaction is believed to proceed through the reduction of the nitro group to a hydroxylamine or an amino group, which then undergoes intramolecular condensation with the carbonyl group of a second molecule or a derivative formed in situ, leading to the formation of biheterocyclic 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones.
A tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes mediated by zinc in water has also been developed. This process involves the reduction of the nitro group to an amine, followed by condensation with the aldehyde to form an imine, which then undergoes intramolecular cyclization to afford 5,6-dihydrobenzo nih.govorganic-chemistry.orgimidazo[1,2-c]quinazolines.
Below is a table summarizing various reductive cyclization reactions for the synthesis of quinazoline-related compounds.
| Starting Material | Reagent | Product | Ref. |
| 2-(2-nitrophenyl)-1H-imidazole | Zn/H+ | Imidazo[1,2-c]quinazoline | nih.gov |
| 2-(2-nitrophenyl)-3H-quinazolin-4-one | SnCl2 | 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-one | nih.gov |
| 2-(2-nitrophenyl)-1H-benzo[d]imidazole | Zn/H2O, Aldehyde | 5,6-dihydrobenzo nih.govorganic-chemistry.orgimidazo[1,2-c]quinazoline | rsc.org |
Understanding Rearrangement Reactions Leading to Quinazolines
Molecular rearrangements can provide access to complex molecular architectures from simpler starting materials. An interesting example is the unprecedented molecular rearrangement of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones upon reaction with isocyanic acid, which leads to the formation of novel hydantoin derivatives containing a quinazoline-related substructure.
The proposed mechanism for this rearrangement involves the initial formation of a carbamoyl derivative at one of the nitrogen atoms of the pyrazine ring. This is followed by a ring-opening of the pyrazinoquinolinone core, leading to an intermediate that subsequently undergoes a series of bond reorganizations and cyclizations to form the observed spiro-hydantoin-quinazoline products. This complex transformation highlights the potential for skeletal rearrangements in the synthesis of novel quinazoline-containing compounds.
Unanticipated Cleavage and Retro-Michael Additions in 2-Nitrophenyl-Substituted Pyrazolines
The synthesis of quinazolines can sometimes arise from unexpected reaction pathways. One such case is the unanticipated cleavage of 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp reduction conditions (iron and hydrochloric acid). Instead of the expected pyrazolo[1,5-c]quinazolines, this reaction yields 2-aryl quinolines.
Mechanistic investigations, supported by experimental evidence and Density Functional Theory (DFT) studies, suggest a pathway involving an acid-mediated cleavage of the N-formyl group, followed by a retro-Michael addition. acs.orgacs.orgresearchgate.net This retro-Michael reaction opens the pyrazoline ring to generate a 2-nitrochalcone intermediate. Subsequent in situ intramolecular reductive cyclization of the nitrochalcone, through a modified Friedlander mechanism, affords the final 2-aryl quinoline (B57606) product. A key intermediate in this process is proposed to be a trans-2-hydroxyaminochalcone, which undergoes isomerization and cyclization. acs.orgresearchgate.net
The following table provides examples of 2-aryl quinolines synthesized through this unanticipated cleavage and retro-Michael addition pathway.
| Starting Pyrazoline Substituent (Aryl group) | Product (2-Aryl quinoline) | Yield (%) |
| Phenyl | 2-Phenylquinoline | 85 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)quinoline | 82 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)quinoline | 88 |
Palladium-Mediated Reaction Pathways
Palladium catalysis has emerged as a versatile tool for the synthesis of quinazolines and their derivatives, enabling the formation of key carbon-nitrogen and carbon-carbon bonds. A variety of palladium-mediated reaction pathways have been developed, often proceeding through a cascade of elementary steps.
One such pathway is the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. The proposed mechanism for this transformation involves a hydrogen transfer process. nih.govrsc.org The reaction is thought to begin with the palladium-catalyzed oxidation of the alcohol to an aldehyde, with the concomitant generation of hydrogen. This in situ-generated hydrogen then reduces the nitro group of the o-nitrobenzamide to an amino group, forming 2-aminobenzamide. The 2-aminobenzamide subsequently condenses with the aldehyde to form an imine intermediate. Finally, an intramolecular cyclization of the imine, followed by dehydrogenation, yields the quinazolin-4(3H)-one product.
Another important palladium-mediated route is the carbonylative synthesis of quinazolines. For instance, the palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides proceeds via an aminocarbonylation–condensation–oxidation sequence in a one-pot manner. The reaction likely involves the palladium-catalyzed carbonylation of the aryl bromide to form an aroyl-palladium intermediate, which then reacts with the 2-aminobenzylamine. This is followed by an intramolecular condensation and subsequent oxidation to afford the quinazoline product.
The table below summarizes examples of palladium-catalyzed synthesis of quinazolin-4(3H)-ones.
| o-Nitrobenzamide | Alcohol | Product | Yield (%) |
| 2-Nitrobenzamide | Benzyl (B1604629) alcohol | 2-Phenylquinazolin-4(3H)-one | 85 |
| 2-Nitrobenzamide | 4-Methylbenzyl alcohol | 2-(p-Tolyl)quinazolin-4(3H)-one | 82 |
| 2-Nitrobenzamide | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 86 |
Advanced Spectroscopic Characterization and Structural Analysis of 2 2 Nitrophenyl Quinazoline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(2-nitrophenyl)quinazoline is characterized by distinct signals in the aromatic region, corresponding to the protons of the quinazoline (B50416) and the 2-nitrophenyl moieties. The proton on the C4 of the quinazoline ring is typically the most deshielded, appearing as a singlet at approximately 9.5 ppm, due to the influence of the two adjacent nitrogen atoms frontiersin.org. The remaining protons of the quinazoline ring (H5, H6, H7, H8) and the nitrophenyl ring (H3', H4', H5', H6') resonate in the range of 7.5 to 8.8 ppm frontiersin.org. The ortho-substitution on the phenyl ring results in a complex splitting pattern for these protons.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the quinazoline ring typically appear in the range of 123 to 163 ppm frontiersin.org. The C4 and C2 carbons, being directly attached to nitrogen, are found further downfield. For instance, in similar 2-aryl quinazolines, the C2 signal appears around 162.5 ppm and the C4 signal around 160.1 ppm frontiersin.org. The carbons of the nitrophenyl group are also observed in the aromatic region, with the carbon atom bearing the nitro group (C2') being significantly influenced by its electron-withdrawing nature. Spectroscopic data for the closely related compound, 2-(2-nitrophenyl)-1H-benzo[d]imidazole, show the nitrophenyl carbons resonating between 124.8 and 147.9 ppm rsc.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Predicted data is based on analysis of similar compounds frontiersin.orgrsc.org.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinazoline Ring | ||
| C2 | - | ~162.5 |
| C4 | ~9.5 (s) | ~160.0 |
| C4a | - | ~123.0 |
| C5 | ~7.9-8.1 (m) | ~128.0 |
| C6 | ~7.6-7.8 (m) | ~127.5 |
| C7 | ~7.6-7.8 (m) | ~129.0 |
| C8 | ~7.9-8.1 (m) | ~134.5 |
| C8a | - | ~150.5 |
| Nitrophenyl Ring | ||
| C1' | - | ~131.0 |
| C2' | - | ~148.0 |
| C3' | ~7.8-8.0 (m) | ~125.0 |
| C4' | ~7.7-7.9 (m) | ~133.0 |
| C5' | ~7.7-7.9 (m) | ~131.5 |
To definitively assign the proton and carbon signals and establish the connectivity within the this compound molecule, two-dimensional NMR experiments are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For example, correlations would be expected between H5, H6, H7, and H8 on the quinazoline ring, confirming their sequential arrangement. Similarly, the protons on the nitrophenyl ring (H3', H4', H5', H6') would show cross-peaks indicating their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of each carbon atom that has an attached proton. For instance, the proton signal at ~9.5 ppm would show a correlation to the C4 carbon signal at ~160.0 ppm. This technique is crucial for differentiating between the various C-H signals in the crowded aromatic region of the spectrum. The combination of COSY and HSQC data provides a robust framework for the complete structural assignment of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₄H₁₀N₃O₂) is 252.0768. An experimentally determined mass within a few parts per million (ppm) of this value would unequivocally confirm the molecular formula of the compound. HRMS has been effectively used to confirm the composition of various quinazoline and quinoline (B57606) derivatives in numerous studies rsc.orgacs.org.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing valuable structural information. The fragmentation of protonated quinazolines is highly dependent on the molecular structure soton.ac.uk. For this compound, several characteristic fragmentation pathways can be anticipated.
A primary fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or related fragments nih.gov. Common fragmentation pathways for quinazoline scaffolds involve cleavages of the quinazoline ring system.
Table 2: Predicted ESI-MS/MS Fragmentation for [C₁₄H₁₀N₃O₂ + H]⁺
Predicted fragmentation based on general principles for quinazolines and nitroaromatics soton.ac.uknih.gov.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 252.08 | 235.08 | OH | Loss of hydroxyl radical from nitro group |
| 252.08 | 222.07 | NO | Loss of nitric oxide radical |
| 252.08 | 206.08 | NO₂ | Loss of nitro radical |
| 252.08 | 128.05 | C₇H₄N₂O₂ | Cleavage yielding the quinazoline core |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Quinazoline derivatives typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from aromatic ring vibrations researchgate.net. The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹ acs.org.
Table 3: Characteristic IR Absorption Bands for this compound
Expected ranges based on spectroscopic data for related compounds acs.orgresearchgate.netacgpubs.orgnih.govnih.gov.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=N (quinazoline) | Stretching | 1620 - 1600 |
| C=C (aromatic) | Stretching | 1580 - 1450 |
| N-O (nitro) | Asymmetric Stretching | 1560 - 1520 |
| N-O (nitro) | Symmetric Stretching | 1360 - 1340 |
X-ray Crystallography for Solid-State Molecular Structure Determination (e.g., ORTEP Diagrams)
Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of a molecule's connectivity, conformation, and configuration, offering detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state. The visual representation of the crystal structure is often depicted using an Oak Ridge Thermal Ellipsoid Plot (ORTEP), which illustrates the atoms as ellipsoids, indicating their thermal motion.
For the specific compound, this compound, a comprehensive search of the current scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles, as well as an ORTEP diagram, cannot be provided at this time.
While crystallographic data for the parent compound is not available, studies on related quinazoline derivatives have utilized X-ray crystallography to elucidate their molecular structures. For instance, the crystal structures of various substituted quinazolinones and other derivatives have been determined, confirming their synthesized structures and revealing details about their solid-state packing and intermolecular forces, such as hydrogen bonding and π–π stacking interactions. These studies underscore the power of X-ray crystallography in the structural analysis of this class of heterocyclic compounds.
Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be necessary to fully characterize its solid-state molecular structure.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a chemical compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's stoichiometric purity and elemental composition.
The molecular formula for this compound is C₁₄H₉N₃O₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Table 1: Calculated Elemental Analysis Data for this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 66.93 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.61 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 16.73 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.74 |
| Total | 251.24 | 100.00 |
Computational and Theoretical Investigations on 2 2 Nitrophenyl Quinazoline and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for quinazoline (B50416) derivatives have been performed to optimize ground-state geometries and understand their electronic properties. nih.gov For instance, the geometry of 2-(2-nitrophenyl)-4H-chromen-4-one, a related compound, was optimized using DFT at the B3LYP/6–31G* level of theory, which helped explain the unusually large dihedral angle between its chromone moiety and the phenyl group. nih.gov Such calculations are crucial for understanding the three-dimensional structure and stability of these molecules.
Analysis of frontier molecular orbitals (HOMO and LUMO) via DFT is used to explain reactivity and electronic transitions. sapub.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key parameter in determining molecular reactivity, with a smaller gap generally indicating higher reactivity. sapub.orgresearchgate.net For quinazoline derivatives, these calculations help in understanding their potential as radical scavengers and corrosion inhibitors. sapub.orgresearchgate.net Furthermore, DFT can be used to calculate the distribution of natural atomic charges, identifying the most negatively and positively charged sites within a molecule, which are crucial for predicting intermolecular interactions. mdpi.com
DFT calculations are a valuable tool for predicting the regioselectivity of cycloaddition reactions, which are vital for synthesizing complex heterocyclic structures. mdpi.com The regioselectivity in polar [3+2] cycloaddition reactions, for example, can be analyzed using Conceptual DFT (CDFT). mdpi.com This approach uses global and local reactivity indices to predict how reactants will interact. For reactions involving nitro-substituted compounds like nitroalkenes, DFT can help determine which of the theoretically possible regioisomeric reaction paths is most favorable. mdpi.commdpi.com
The mechanism of cycloaddition can be stepwise, involving a zwitterionic intermediate, or a single-step process. mdpi.com DFT studies on reactions between nitrones and nitroethylenes have shown that four reaction pathways are often possible: ortho/meta regioselective and endo/exo stereoselective modes. rsc.org By calculating the activation energies for each pathway, the most likely product can be predicted. For instance, a study on the [3+2] cycloaddition reaction between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene revealed a preference for ortho regioselectivity with high endo stereoselectivity, which was consistent with experimental findings. rsc.org This type of analysis is critical for designing synthetic routes that yield the desired isomer.
DFT studies are pivotal in elucidating complex reaction mechanisms by mapping out the entire energy profile of a reaction, including intermediates and transition states. An investigation into the decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp reduction conditions used DFT studies to support the proposed mechanistic pathways. acs.org The calculations, performed at the B3LYP/6-31+G(d) level, identified a key trans-2-hydroxyaminochalcone intermediate, whose subsequent isomerization and cyclization led to the formation of 2-aryl quinolines instead of the expected product. acs.org
By analyzing the transition states, researchers can understand the energy barriers associated with different steps of a reaction. The Bonding Evolution Theory (BET) can be combined with DFT to analyze the bond formation process in detail, showing, for instance, whether a reaction is synchronous or asynchronous. rsc.org This level of mechanistic insight is essential for optimizing reaction conditions and predicting the outcomes of new reactions involving the 2-(2-nitrophenyl)quinazoline scaffold.
Molecular Docking Simulations for Analyzing Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com It is widely used in drug design to understand how ligands interact with their protein targets. unair.ac.idresearchgate.net For quinazoline derivatives, which are known to inhibit various enzymes and receptors, docking studies have been crucial in predicting their binding modes, affinities, and orientation within the active sites of targets like cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). unair.ac.idresearchgate.netnih.gov The process typically involves preparing the 3D structures of the ligands and the target protein, defining a binding site (or "grid box"), and then using a scoring function to rank the different binding poses. researchgate.netnih.gov
A key output of molecular docking is the binding affinity, often expressed as a binding energy or a docking score, which estimates the strength of the ligand-receptor interaction. ukaazpublications.comnih.gov Lower binding energy values typically indicate a more stable protein-ligand complex and higher potential activity. nih.gov
In a study of quinazolinone derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), molecular docking revealed a binding energy of -188.67 kJ/mol for one of the lead compounds. nih.gov Another study on quinazoline derivatives targeting COX-2 found that compounds with a 4-nitrophenyl moiety at the C-2 position showed lower re-rank scores than the reference drug celecoxib, indicating higher binding energy and a stronger interaction with the target receptor. researchgate.net These studies demonstrate how substitutions on the quinazoline core, including the presence of a nitrophenyl group, can significantly influence binding affinity. nih.gov The total interaction energy is a sum of various forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov
| Compound/Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolinone Derivatives (General) | NF-κB | -4.8 to -6.6 | nih.gov |
| 2-phenyl series Quinazolines | Enoyl-acyl carrier protein reductase | Higher than reference | ukaazpublications.com |
| Quinazoline Analogue (Compound 33) | EGFR Kinase | Higher than Erlotinib (-5.8) | nih.gov |
| Quinazoline Analogue (Compound 1Q1) | EGFR1 | -8.32 | nih.gov |
| 2,3-disubstituted-4-3(H)-quinazolinones | COX-2 | -131.508 to -108.418 (re-rank score) | unair.ac.idresearchgate.net |
Beyond just affinity, docking predicts the specific binding pose of a ligand in the active site, detailing the crucial interactions with amino acid residues. researchgate.net For example, docking studies of quinazolinone-peptido-nitrophenyl derivatives with the SARS-CoV-2 Mpro showed that the nitro group at the P1 position formed hydrogen bonds with the side chain of Cys44 and the phenolic group of Tyr54. nih.gov The quinazolinone moiety itself often engages in π–sulfur or π–alkyl interactions, for instance with Met165. nih.gov
Similarly, studies of quinazoline derivatives targeting the NF-κB receptor identified two potential binding sites. nih.gov The interactions were predominantly hydrogen bonding with residues like Ser240, Lys241, and Asp271, and π-interactions with His141 and Tyr57. nih.gov Visualizing these 2D and 3D interaction maps helps to explain the structure-activity relationship (SAR) and provides a rational basis for designing new analogues with improved binding and selectivity. nih.govresearchgate.net
Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of compounds to their biological activities. nih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical, topological, or electronic properties. nih.gov
Quantum chemical descriptors, derived from computational methods like DFT, are particularly powerful. nih.gov These include HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential (IP), electron affinity (EA), hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). sapub.org These descriptors provide insight into the reactivity and stability of the molecules. For instance, a study on quinazolinone-vanillin derivatives used these parameters to explain their radical scavenging activity. sapub.org
QSAR studies on quinazoline derivatives have been used to predict their cytotoxic activity against cancer cell lines. nih.govnih.gov By building a statistically valid model, researchers can identify which descriptors are most important for a given activity. nih.gov For example, a QSAR study might reveal that the anticancer activity of a series of quinazolines is strongly correlated with specific constitutional, charge, and 2D autocorrelation descriptors. nih.gov Such models not only predict the activity of new, unsynthesized compounds but also provide mechanistic insights, guiding the design of more potent therapeutic agents. nih.govfrontiersin.org
| Descriptor | Symbol | Significance | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability | sapub.org |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability | sapub.orgresearchgate.net |
| Energy Gap | ΔE | Indicates chemical reactivity and stability | sapub.org |
| Ionization Potential | IP | Energy required to remove an electron | sapub.orgresearchgate.net |
| Electron Affinity | EA | Energy released when an electron is added | sapub.orgresearchgate.net |
| Global Hardness | η | Resistance to change in electron distribution | sapub.org |
| Global Softness | S | Reciprocal of hardness, indicates reactivity | sapub.org |
| Electronegativity | χ | Power of an atom to attract electrons | sapub.org |
| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires additional electronic charge | sapub.orgmdpi.com |
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior
While general molecular dynamics simulations are employed to study the stability of ligand-protein interactions for various quinazoline derivatives in drug discovery contexts, specific AIMD investigations into the intrinsic dynamic properties of this compound have not been reported. Such a study would be valuable for understanding the molecule's structural fluctuations, the dynamics of the nitro group relative to the quinazoline core, and potential intramolecular interactions in the gas phase or in solution. Future computational research could apply AIMD to elucidate these aspects, providing a foundational understanding of its molecular behavior over time.
Advanced Topological Analysis: Atoms in Molecules (AIM), Non-Covalent Interaction (NCI), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)
A comprehensive topological analysis of the electron density of this compound using methods such as the Quantum Theory of Atoms in Molecules (QTAIM or AIM), Non-Covalent Interaction (NCI) analysis, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) has not been specifically published. These advanced computational techniques are crucial for characterizing the nature of chemical bonds, identifying non-covalent interactions, and understanding the electronic structure of molecules.
For quinazoline derivatives in general, advanced topological analyses have been performed in some studies to explore electron density distribution and bonding characteristics. These analyses provide quantitative and qualitative descriptions of chemical bonding and intermolecular forces.
Atoms in Molecules (AIM): This method analyzes the topology of the electron density to define atoms and bonds. Analysis of the bond critical points (BCPs) would reveal the nature of the covalent bonds within the quinazoline and nitrophenyl rings and the bond connecting them. Key metrics derived from AIM analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, would offer quantitative insights into bond strength and type (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions).
Non-Covalent Interaction (NCI) Analysis: NCI analysis is instrumental in visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, an NCI plot would likely reveal intramolecular interactions between the nitro group and the quinazoline moiety, which could influence the molecule's preferred conformation.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. For this compound, ELF and LOL analyses would map out the covalent bonding framework and the locations of lone pairs on the nitrogen and oxygen atoms, providing a clear picture of its electronic structure.
While the specific application of these powerful analytical tools to this compound is not documented, the expected outcomes can be hypothesized based on the known principles of these methods. A dedicated computational study is required to generate precise data and visualizations for this particular compound.
Derivatives and Structural Modifications of the 2 2 Nitrophenyl Quinazoline Core
Quinazolinone Analogues with Nitrophenyl Moieties
The quinazolinone scaffold is a prominent feature in many biologically active molecules. nih.gov Incorporating a nitrophenyl moiety into this structure offers a platform for developing new derivatives with diverse chemical properties and potential applications.
While extensive research on the specific 2-(2-{2-nitrophenyl}vinyl)-4(3H)-quinazolinone system is not widely detailed, the synthesis of analogous 2-vinyl-quinazolinones is well-established. These compounds are typically synthesized through the condensation of a 2-methyl-4(3H)-quinazolinone derivative with an appropriate aromatic aldehyde. In this specific case, the reaction would involve 2-methyl-4(3H)-quinazolinone and 2-nitrobenzaldehyde (B1664092). This reaction, often carried out under basic conditions, proceeds via a Claisen-Schmidt condensation mechanism to form the vinyl linkage between the quinazolinone and nitrophenyl rings. The resulting styryl-like system extends the conjugation of the molecule, which can influence its photophysical and biological properties. Research on similar structures, such as 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones, has shown that these compounds can serve as intermediates for further derivatization at the N-3 position to create more complex molecules with potential antimicrobial and anti-inflammatory effects. nih.gov
The introduction of an amino group at the N-3 position of the quinazolinone ring provides a key synthetic handle for further functionalization. The general synthesis of 3-amino-quinazolin-4(3H)-ones involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate. nih.govresearchgate.net To obtain the 2-(2-nitrophenyl) substituted derivative, the synthesis would commence from 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one.
The resulting 3-amino-2-(2-nitrophenyl)quinazolin-4(3H)-one is a valuable intermediate. The amino group at the N-3 position is a nucleophilic center, readily reacting with various electrophiles. sapub.org For instance, condensation with a range of aromatic aldehydes and ketones can produce a variety of Schiff bases (hydrazones), which are known to be important for preparing derivatives with potential pharmaceutical applications. researchgate.netsifisheriessciences.com
The synthesis of quinazolinones with a nitrophenyl substituent at the N-3 position can be achieved by reacting a 2-substituted-4H-3,1-benzoxazin-4-one with a corresponding nitroaniline. For the synthesis of 3-(nitrophenyl)-2-methylquinazolin-4(3H)-one analogues, 2-methyl-4H-3,1-benzoxazin-4-one is treated with a specific nitroaniline isomer (e.g., 2-nitroaniline, 3-nitroaniline, or 4-nitroaniline) in a suitable solvent like acetic acid. nih.gov This reaction provides a direct method to introduce the nitrophenyl moiety at the desired position.
Structurally similar compounds, such as 3-(4-aminophenyl)-2-benzyl-4-oxo-3,4-dihydroquinazoline, have been prepared and used as precursors for more complex derivatives. ekb.eg The presence of the nitro group in 3-(nitrophenyl)-2-methylquinazolin-4(3H)-one analogues offers a site for chemical reduction to the corresponding amine, which can then be used for further structural elaboration.
2,3-Dihydroquinazolin-4(1H)-ones represent a reduced form of the quinazolinone ring system and are accessible through multicomponent reactions. A common and efficient method for their synthesis is the one-pot condensation of an isatoic anhydride, a primary amine (or ammonia), and an aldehyde. uobaghdad.edu.iq To synthesize derivatives of 2-(2-nitrophenyl)-2,3-dihydroquinazoline-4(1H)-one, 2-nitrobenzaldehyde is used as the aldehyde component in this reaction.
This synthetic strategy allows for significant molecular diversity, as various substituents can be introduced by changing the amine component. For example, using different primary amines allows for the introduction of various alkyl or aryl groups at the N-3 position. Research has been conducted on synthesizing new derivatives of this class bearing chalcone (B49325), pyrazole, or thiazole (B1198619) moieties at the third position, with subsequent evaluation of their analgesic and anti-inflammatory activities. nih.gov Certain chalcone derivatives, specifically those with 4-chlorophenyl or 4-nitrophenyl groups, were identified as potent analgesic agents. nih.gov
| Derivative Class | Key Substituent | Reported Activity | Reference |
|---|---|---|---|
| Chalcones | 4-Chlorophenyl or 4-Nitrophenyl at position 3 | Analgesic | nih.gov |
| Chalcones and N-phenyl pyrazoles | 4-Chlorophenyl or 4-Methoxyphenyl at position 3 | Anti-inflammatory | nih.gov |
| General 2,3-disubstituted derivatives | Various substituents | Anti-inflammatory | researchgate.net |
The synthesis of complex quinazolinone derivatives bearing a sulfonamide linkage typically involves a multi-step process. A plausible synthetic route to N-(substituted-4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzenesulfonamide (B165840) derivatives would begin with the preparation of a 3-amino-2-(substituted-phenyl)quinazolin-4(3H)-one intermediate, as described in section 6.1.2.
This 3-amino intermediate can then be reacted with a desired substituted benzenesulfonyl chloride in the presence of a base. This reaction forms a stable sulfonamide bond, linking the benzenesulfonamide moiety to the N-3 position of the quinazolinone ring. This modular approach allows for the combination of various substituted phenyl groups at the C-2 position and different substitution patterns on the benzenesulfonamide tail, creating a large library of compounds for biological screening. Quinazolinone derivatives containing benzenesulfonamide moieties have been investigated for a range of biological activities, including their potential as kinase inhibitors. nih.gov
Fused Ring Systems Derived from 2-(2-Nitrophenyl) Precursors
The 2-(2-nitrophenyl) group is not only a substituent but also a reactive handle that can be used to construct additional rings fused to the primary heterocyclic core. The reduction of the nitro group to an amine is a key transformation that unmasks a nucleophilic center, which can then participate in intramolecular cyclization reactions to form polycyclic systems.
Prominent examples of such fused systems include imidazo[1,2-c]quinazolines and indolo[1,2-c]quinazolines. The synthesis of imidazo[1,2-c]quinazolines can be achieved starting from 2-(2-nitrophenyl)-1H-imidazole precursors. nih.govnih.gov The synthetic sequence involves the reduction of the nitro group, commonly using zinc dust, to yield 2-(2-aminophenyl)-1H-imidazole. nih.gov This intermediate is then reacted with an isothiocyanate, followed by an intramolecular cyclization (ring closure) to furnish the fused imidazo[1,2-c]quinazoline skeleton. nih.gov This scaffold has been explored for various biological activities, including α-glucosidase inhibition. nih.gov
Another important fused system, indolo[1,2-c]quinazolines , can also be derived from precursors containing the 2-nitrophenyl moiety. nih.gov One synthetic pathway involves an initial Fischer indole (B1671886) synthesis to create a 2-(o-arylidineaminophenyl)indole intermediate. Subsequent oxidative cyclization can then form the indolo[1,2-c]quinazoline structure. nih.gov An alternative advanced strategy involves the palladium-catalyzed reaction of o-(o-aminophenylethynyl) trifluoroacetanilides to form 2-(o-aminophenyl)-3-arylindoles. nih.govresearchgate.net This key intermediate, which could conceptually be formed from a corresponding nitro-precursor via reduction, is then cyclized to the final indolo[1,2-c]quinazoline system. nih.govresearchgate.net These fused ring systems have been noted for their potential antimicrobial and antifungal activities. nih.gov
| Fused Ring System | Key Precursor | Key Synthetic Steps | Reference |
|---|---|---|---|
| Imidazo[1,2-c]quinazoline | 2-(2-Nitrophenyl)-1H-imidazole | Nitro reduction, reaction with isothiocyanate, cyclization | nih.govnih.gov |
| Indolo[1,2-c]quinazoline | 2-(o-Arylidineaminophenyl)indole | Oxidative cyclization | nih.gov |
| Indolo[1,2-c]quinazoline | o-(o-Aminophenylethynyl) trifluoroacetanilides | Pd-catalyzed indole formation, cyclization | nih.govresearchgate.net |
Compound Index
| Compound Name |
|---|
| 2-(2-Nitrophenyl)quinazoline |
| 2-(2-{2-Nitrophenyl}vinyl)-4(3H)-quinazolinone |
| 2-Methyl-4(3H)-quinazolinone |
| 2-Nitrobenzaldehyde |
| 2-[(E)-2-Furan-2-yl-vinyl]-quinazolin-4(3H)-one |
| 3-Amino-2-(2-Nitrophenyl)quinazolin-4(3H)-one |
| 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one |
| Hydrazine hydrate |
| 3-(Nitrophenyl)-2-methylquinazolin-4(3H)-one |
| 2-Methyl-4H-3,1-benzoxazin-4-one |
| Nitroaniline (o, m, p isomers) |
| 3-(4-Aminophenyl)-2-benzyl-4-oxo-3,4-dihydroquinazoline |
| 2-(2-Nitrophenyl)-2,3-dihydroquinazoline-4(1H)-one |
| Isatoic anhydride |
| Benzenesulfonyl chloride |
| Imidazo[1,2-c]quinazoline |
| Indolo[1,2-c]quinazoline |
| 2-(2-Nitrophenyl)-1H-imidazole |
| 2-(2-Aminophenyl)-1H-imidazole |
| Isothiocyanate |
| 2-(o-Arylidineaminophenyl)indole |
| o-(o-Aminophenylethynyl) trifluoroacetanilides |
| 2-(o-Aminophenyl)-3-arylindoles |
Pyrazolo[1,5-c]quinazoline (B1257617) Derivatives from 2-Nitrophenylpyrazolines
The synthesis of pyrazolo[1,5-c]quinazolines from 2-nitrophenyl-substituted pyrazoline precursors has been explored, revealing a dependency on reaction conditions that dictates the final product. A one-pot reductive cyclocondensation of 2-nitrophenyl-substituted N-formyl pyrazolines under basic conditions has been reported to successfully yield the desired pyrazolo[1,5-c]quinazoline scaffold acs.org. This transformation proceeds through the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the pyrazoline ring.
However, an alternative reaction pathway is observed when the same 2-nitrophenyl-substituted N-formyl pyrazolines are subjected to Bechamp reduction conditions (iron and hydrochloric acid). Instead of the expected pyrazolo[1,5-c]quinazolines, this process leads to the exclusive formation of 2-aryl quinolines acs.org. This unexpected outcome is attributed to an acid-mediated cleavage of the N-formyl pyrazoline ring, followed by a retro-Michael addition. The resulting intermediate then undergoes an in situ intramolecular reductive cyclization via a modified Friedlander mechanism to afford the 2-aryl quinoline (B57606) acs.org.
| Starting Material | Reaction Conditions | Product | Reference |
| 2-Nitrophenyl-substituted N-formyl pyrazolines | Basic conditions | Pyrazolo[1,5-c]quinazolines | acs.org |
| 2-Nitrophenyl-substituted N-formyl pyrazolines | Bechamp reduction (Fe/HCl) | 2-Aryl quinolines | acs.org |
This dichotomy in reaction outcomes underscores the critical role of the reaction environment in directing the cyclization pathway of 2-nitrophenyl-substituted pyrazolines.
Imidazo[1,2-c]quinazoline Architectures from 2-(2-Nitrophenyl)-1H-imidazoles
The synthesis of imidazo[1,2-c]quinazoline derivatives from 2-(2-nitrophenyl)-1H-imidazoles is a well-established method that relies on a reductive cyclization strategy. A common approach involves the reduction of the nitro group in the 2-(2-nitrophenyl)-1H-imidazole precursor to an amino group, which then undergoes an intramolecular cyclization to form the fused imidazo[1,2-c]quinazoline ring system.
One notable method employs zinc dust in the presence of an acid to facilitate the reduction of the nitro group nih.gov. The resulting 2-(2-aminophenyl)-1H-imidazole intermediate readily cyclizes. This process can be conducted as a one-pot synthesis, for example, by reacting 2-(2-nitrophenyl)-1H-imidazole with isothiocyanates in the presence of zinc dust. The reaction proceeds through the reduction of the nitro group, followed by the reaction of the newly formed amino group with the isothiocyanate, and subsequent cyclization to yield the imidazo[1,2-c]quinazoline derivative nih.gov.
The general synthetic scheme involves the following steps:
Reduction of the nitro group: The nitro group of the 2-(2-nitrophenyl)-1H-imidazole is reduced to an amino group.
Intramolecular cyclization: The amino group attacks a suitable electrophilic center within the imidazole (B134444) ring or a co-reactant to form the quinazoline (B50416) ring.
This methodology provides an efficient route to a variety of substituted imidazo[1,2-c]quinazolines.
Benzoimidazo[1,2-c]quinazoline Derivatives from 2-(2-Nitrophenyl)-1H-benzo[d]imidazoles
Similar to the synthesis of imidazo[1,2-c]quinazolines, the construction of the benzoimidazo[1,2-c]quinazoline framework is achieved through the reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles. This approach leverages the proximity of the nitro group on the phenyl ring to the benzimidazole (B57391) moiety.
A one-pot tandem approach has been developed for the synthesis of 5,6-dihydrobenzo semanticscholar.orgmdpi.comimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and various aldehydes. This reaction is mediated by a Zn/H₂O system, which facilitates the reductive cyclization process nih.gov. The use of readily available starting materials and a green, economical protocol makes this an efficient method for generating a diverse range of these fused heterocyclic compounds nih.gov.
| Precursor | Reagents | Product | Reference |
| 2-(2-Nitrophenyl)-1H-benzo[d]imidazole, Aldehydes | Zn/H₂O | 5,6-Dihydrobenzo semanticscholar.orgmdpi.comimidazo[1,2-c]quinazoline | nih.gov |
Substitution Pattern Variations on the Quinazoline and Nitrophenyl Rings
The functionalization of the this compound core through the introduction of various substituents on both the quinazoline and nitrophenyl rings allows for the fine-tuning of its chemical and physical properties.
Halogenation and Alkyl/Alkoxy Substitutions on the Quinazoline Ring
The introduction of halogen atoms and alkyl or alkoxy groups onto the quinazoline ring can significantly influence the electronic properties and reactivity of the this compound molecule.
An efficient method for the ortho-halogenation of 2-arylquinazolines has been developed utilizing N-halosuccinimides as the halogen source. This reaction is catalyzed by Pd(II) and proceeds via C-H bond activation, demonstrating high regioselectivity researchgate.net. This protocol is applicable to a broad range of quinazoline substrates and does not require additional ligands or oxidants researchgate.net.
Alkylation of the quinazoline ring, particularly at the nitrogen atoms, is another common modification. The regiochemistry of alkylation, whether it occurs at the N- or O-positions of quinazolinones, is a critical aspect of the synthesis juniperpublishers.com. For instance, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product juniperpublishers.com.
Introduction of Diverse Aromatic and Heterocyclic Substituents
A wide array of aromatic and heterocyclic substituents can be introduced onto the quinazoline scaffold to create a diverse library of derivatives. These modifications are often achieved through cross-coupling reactions or by constructing the quinazoline ring from appropriately substituted precursors. For example, 2,4-disubstituted quinazolines can be synthesized through multicomponent reactions involving aromatic aldehydes and 2-aminobenzophenones under microwave irradiation openmedicinalchemistryjournal.comscispace.com.
Furthermore, palladium-catalyzed reactions have been employed for the synthesis of 2-arylquinazoline scaffolds by reacting E-1-(2'-nitrophenyl)ethanone-o-methyloximes with benzyl alcohols nih.gov. Copper-catalyzed one-pot tandem reactions of aldehydes, (2-aminophenyl)methanols, and ammonium (B1175870) chloride also provide a practical route to 2-functionalized quinazolines nih.gov. These methods allow for the incorporation of a variety of substituted aryl and heteroaryl groups at different positions of the quinazoline ring.
Complex Hybrid Structures (e.g., Quinazolinone–Isoxazoline (B3343090) Hybrids, Peptido–Nitrophenyl–Derivatives)
The this compound core can be integrated into more complex molecular architectures to create hybrid molecules with potentially novel properties.
Quinazolinone–Isoxazoline Hybrids: A series of novel quinazolinone-isoxazoline hybrids have been synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of an N-allylquinazolinone with various arylnitriloxides, which are generated in situ from hydroxamoyl chlorides semanticscholar.orgmdpi.com. This reaction proceeds with high regioselectivity, leading exclusively to the 3,5-disubstituted isoxazoline regioisomer semanticscholar.org. The synthesis of a 3-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazoline-4(3H)-one derivative has been specifically reported mdpi.com.
Peptido–Nitrophenyl–Derivatives: A fragment-based strategy has been employed to synthesize quinazolinone-peptido-nitrophenyl derivatives. These compounds incorporate a quinazolinone moiety, a peptidomimetic backbone derived from glutamine or glutamate, and a nitro-functionalized phenyl group nih.gov. The synthesis involves coupling the quinazolinone core with the peptide-like fragment that also bears the nitrophenyl group. This approach allows for the creation of complex molecules that combine the structural features of quinazolines and peptides nih.gov. Additionally, peptidyl derivatives of iodoquinazolinones have been synthesized by coupling a substituted quinazolinyl-salicylic acid with various amino acid esters and peptides nih.gov.
| Hybrid Structure | Synthetic Approach | Key Features |
| Quinazolinone–Isoxazoline | 1,3-Dipolar cycloaddition of N-allylquinazolinone and arylnitriloxides | Highly regioselective formation of 3,5-disubstituted isoxazolines. |
| Quinazolinone–Peptido–Nitrophenyl | Fragment-based coupling of quinazolinone, peptidomimetic backbone, and nitrophenyl moiety | Combines structural elements of quinazolines and peptides. |
Applications in Advanced Chemical Sciences
Role as Synthetic Intermediates in Complex Organic Molecule Synthesis
One of the primary roles of 2-(2-Nitrophenyl)quinazoline in chemical sciences is its function as a synthetic intermediate for the construction of more complex organic molecules. The presence of the nitro group (-NO₂) is key to its utility, as it can be readily transformed into other functional groups.
The most significant transformation is the reduction of the nitro group to a primary amine (-NH₂), yielding 2-(2-Aminophenyl)quinazoline. This amino group serves as a versatile handle for a variety of subsequent chemical reactions. It can be diazotized, acylated, or used in cyclization reactions to build fused heterocyclic systems. For example, the resulting 2-(2-aminophenyl) moiety is a precursor for creating annulated quinazoline (B50416) structures, where additional rings are fused onto the parent scaffold. This strategy is crucial in medicinal chemistry for synthesizing diverse libraries of compounds for biological screening. nih.gov While many synthetic methods focus on creating the quinazoline ring itself, the functionalization of pre-existing quinazolines like this compound provides an alternative and powerful route to novel derivatives. nih.govresearchgate.net
| Starting Compound | Key Transformation | Intermediate Product | Potential for Further Synthesis |
|---|---|---|---|
| This compound | Reduction of the nitro group | 2-(2-Aminophenyl)quinazoline | Formation of fused heterocycles, acylation, diazotization |
Contributions to Functional Material Development
The quinazoline scaffold is a subject of growing interest in materials science due to its inherent photophysical and electronic properties. nih.gov Derivatives of 2-aryl quinazolines are being explored for their potential in creating advanced functional materials for optoelectronic applications. researchgate.net
Research has shown that the incorporation of quinazoline fragments into larger π-conjugated systems is a valuable strategy for creating novel materials for:
Organic Light-Emitting Diodes (OLEDs): The quinazoline core can act as an electron-withdrawing unit or as part of a host material in phosphorescent OLEDs (PhOLEDs). researchgate.netmdpi.com
Fluorescent Probes and Sensors: The electronic structure of quinazolines allows for the design of molecules that exhibit changes in fluorescence in response to environmental stimuli, such as pH or the presence of specific metal ions. mdpi.com
Nonlinear Optical (NLO) Materials: By creating "push-pull" systems where the electron-accepting quinazoline core is paired with an electron-donating group, molecules with significant NLO properties can be developed. The 2-(2-nitrophenyl) group, being strongly electron-withdrawing, makes the parent compound a suitable building block for such systems.
The ability to modify the 2-aryl substituent allows for fine-tuning of the material's electronic energy levels and luminescent properties. researchgate.net Although research may not always focus specifically on the 2-(2-nitrophenyl) derivative, its structural motif fits squarely within the class of 2-aryl quinazolines that have demonstrated significant promise in this field. nih.govmdpi.com
| Application Area | Function of Quinazoline Scaffold | Examples of Quinazoline-Based Materials |
|---|---|---|
| Optoelectronics | Electron-accepting core, host material | Components for OLEDs |
| Sensing | Fluorophore | Colorimetric and luminescent pH sensors |
| Imaging | Luminescent detector | Bioimaging agents |
Research on Corrosion Inhibition Mechanisms for Metals
Quinazoline derivatives have been identified as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. semanticscholar.orgbohrium.com The mechanism of action relies on the adsorption of the organic molecules onto the metal surface, creating a protective barrier that prevents contact with the corrosive medium. scienceandnature.org
The effectiveness of quinazolines as corrosion inhibitors is attributed to several molecular features:
Heteroatoms: The nitrogen atoms in the quinazoline ring and the nitrogen and oxygen atoms of the nitrophenyl group act as active centers for adsorption onto the metal surface. scienceandnature.org
π-Electrons: The extensive system of π-electrons in the fused aromatic rings facilitates strong adsorption on the metal.
Studies on nitrophenyl-substituted quinazoline derivatives have shown high inhibition efficiencies. For instance, a derivative known as Q-NO₂ demonstrated a maximum inhibition efficiency of 94.7% for mild steel in 1 M HCl. bohrium.com Another related nitrophenyl compound achieved an efficiency of 93.7%. researchgate.net These compounds typically function as mixed-type inhibitors , meaning they inhibit both the anodic reaction (dissolution of the metal) and the cathodic reaction (evolution of hydrogen). semanticscholar.orgbohrium.com The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a stable monolayer of the inhibitor on the metal surface. semanticscholar.org
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
|---|---|---|---|
| 3,3-dimethyl-12-(4-nitrophenyl)-3,4,5,12-tetrahydrobenzo scienceandnature.orgresearcher.lifeimidazo[2,1-b]quinazolin-1(2H)-one (Q-NO₂) | Mild Steel | 1.0 M HCl | 94.7% bohrium.com |
| 2-Amino-3-cyano-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran (ZE2-4-NO₂) | Mild Steel | 1.0 M HCl | 93.7% researchgate.net |
| 2-[(3-phenyl-4-oxo-3,4-dihydroquinazolinone-2-yl-thio) aceto] phenyl thiosemicarbazide (B42300) (PQPS) | Carbon Steel | 1M HCl | 96.75% scienceandnature.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
